2-Bromo-n-(2,4,5-trichlorophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-(2,4,5-trichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl3NO/c9-3-8(14)13-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIXWVNRNRVLQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60941743 | |
| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19889-61-3 | |
| Record name | Acetanilide, 2-bromo-2',4',5'-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019889613 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-N-(2,4,5-trichlorophenyl)ethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60941743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide: Synthesis, Properties, and Applications in Research
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide, a halogenated aromatic amide of significant interest in medicinal chemistry and drug development. The document details the compound's verified IUPAC nomenclature, physicochemical properties, a robust and well-rationalized synthesis protocol, and its established and potential applications as a reactive intermediate and bioactive molecule. Emphasis is placed on the mechanistic rationale behind its synthesis and its function as an alkylating agent, providing researchers and drug development professionals with the foundational knowledge required for its effective utilization in experimental settings.
Compound Identification and Nomenclature
The formal nomenclature for the compound of interest, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide . This name precisely describes its molecular architecture: an acetamide group where the nitrogen atom is substituted with a 2,4,5-trichlorophenyl ring, and the alpha-carbon of the acetyl group is substituted with a bromine atom.
For unambiguous identification in research and procurement, the following identifiers are critical:
| Identifier | Value | Source |
| IUPAC Name | 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide | IUPAC Convention |
| CAS Number | 19889-61-3 | BLDpharm[1] |
| Molecular Formula | C₈H₅BrCl₃NO | Derived from Structure |
| Molecular Weight | 337.40 g/mol | Derived from Formula |
Chemical Structure Diagram
Caption: Chemical structure of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.
Physicochemical Properties
Precise experimental data for this specific molecule is not widely published. However, based on the known properties of structurally similar halo-N-phenylacetamides, the following characteristics can be predicted. Researchers should perform their own characterization for confirmation.
| Property | Predicted Value / Observation | Rationale / Comparative Insight |
| Appearance | White to off-white or light yellow solid | Typical appearance for halogenated acetanilides.[2] |
| Melting Point | >100 °C | N-phenylacetamides are typically crystalline solids. For example, N-(2-Bromo-5-chlorophenyl)acetamide has a melting point of 113 °C.[3] The high degree of halogenation and molecular weight would suggest a relatively high melting point. |
| Solubility | Soluble in acetone, DMSO, DMF; sparingly soluble in ethanol; insoluble in water. | The aromatic ring and amide group confer polarity, but the heavy halogenation increases lipophilicity, leading to solubility in polar aprotic organic solvents. Water solubility is expected to be very low.[4] |
| Reactivity | Potent alkylating agent | The α-bromo group is an excellent leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic attack.[5][6] |
Synthesis Protocol: Acylation of 2,4,5-Trichloroaniline
The most direct and reliable method for synthesizing 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is the N-acylation of 2,4,5-trichloroaniline with a bromoacetyl halide. This is a standard transformation in organic synthesis for creating α-haloacetanilide derivatives.[7][8]
Underlying Mechanism and Rationale
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2,4,5-trichloroaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide (e.g., bromoacetyl bromide or chloride). The highly electronegative halogen on the acyl group makes the carbonyl carbon particularly electron-deficient and thus highly reactive.
A non-nucleophilic base, such as pyridine or triethylamine, is typically included. Its role is crucial: it serves to neutralize the hydrohalic acid (HBr or HCl) byproduct that is formed during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
Experimental Workflow
Caption: General workflow for the synthesis of the title compound.
Step-by-Step Methodology
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2,4,5-trichloroaniline (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF, or ethyl acetate).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq), to the solution.
-
Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is critical to control the exothermic nature of the acylation reaction.
-
Acyl Halide Addition: Add bromoacetyl bromide or bromoacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with the organic solvent used. Wash the solution sequentially with dilute aqueous HCl (to remove excess base), water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford the pure 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.
Applications in Drug Development and Chemical Biology
The title compound is not an end-product drug but serves as a valuable building block and a reactive probe in chemical biology and drug discovery. Its utility stems from the electrophilic nature of the α-bromoacetyl moiety.
Role as an Alkylating Agent and Enzyme Inhibitor
2-Bromoacetamide and its derivatives are potent alkylating agents.[5] The bromine atom is a good leaving group, making the alpha-carbon highly susceptible to attack by nucleophiles. In a biological context, the most common nucleophilic targets are the side chains of amino acid residues, particularly the thiol group of cysteine.
The reaction involves the irreversible formation of a covalent bond between the acetamide and the cysteine residue, a process known as covalent inhibition. This property can be harnessed to:
-
Irreversibly Inhibit Enzymes: By targeting a cysteine residue within the active site of an enzyme, the compound can permanently block its catalytic activity.[5] This is a powerful strategy for developing highly potent and long-lasting inhibitors.
-
Activity-Based Protein Profiling (ABPP): The compound can be used as a reactive probe to identify and profile enzymes with reactive cysteines in complex biological systems.
Many N-phenylacetamide derivatives have been investigated for a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.[7][9][10] The 2-bromo-N-(aryl)acetamide scaffold is a common starting point for the synthesis of more complex heterocyclic compounds with potential therapeutic value.[11]
Intermediate for Synthesis of Bioactive Molecules
The reactive bromine atom can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to generate a library of new compounds. This makes 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide a versatile intermediate. For example, reaction with primary or secondary amines can yield 2-amino-N-(2,4,5-trichlorophenyl)acetamide derivatives, a class of compounds that has shown promise as antibacterial agents.[7] The trichlorophenyl ring itself is a common motif in bioactive compounds, often included to enhance lipophilicity or to engage in specific binding interactions with biological targets.
Safety, Handling, and Storage
Hazard Statement: Based on the reactivity of the α-bromoacetyl group, 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide should be handled as a hazardous substance. While specific toxicology data is not available, related compounds like 2-bromoacetamide are classified as toxic if swallowed and can cause severe skin burns and eye damage.[12]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. It is a potential lachrymator.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
References
-
PubChem. (n.d.). N-(2-bromo-4-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromoacetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
IRE Journals. (2020). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-(2-Bromo-5-chlorophenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Gowda, B. T., et al. (2008). 2-Bromo-N-(2-chlorophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2020). Preparation and Characterization of New Heterocyclic Derivatives, Six and Five Ring from Acetanilide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). n-bromoacetamide. Retrieved from [Link]
-
PubMed. (2018). Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Multicomponent Reactions of Acetoacetanilide Derivatives with Aromatic Aldehydes and Cyanomethylene Reagents to Produce 4H-Pyran and 1,4-Dihydropyridine Derivatives with Antitumor Activities. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved from [Link]
-
ResearchGate. (2009). (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
-
MDPI. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 2-Bromoacetamide. Retrieved from [Link]
-
PubMed. (2003). Novel hydroxamate and anilide derivatives as potent histone deacetylase inhibitors: synthesis and antiproliferative evaluation. Retrieved from [Link]
-
MDPI. (2023). Organic Compounds with Biological Activity. Retrieved from [Link]
-
PubMed. (2014). Synthesis and cholinesterase inhibition of cativic acid derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]
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Technical Guide: Handling & Safety Architecture for 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
[1]
Executive Intelligence
2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 19889-61-3) represents a compound class known as
From a safety engineering perspective, this molecule presents a Dual-Hazard Profile :
-
The "Warhead" (
-Bromoacetamide): A highly reactive alkylating agent capable of modifying cysteine residues in proteins. This drives its acute toxicity and sensitization potential. -
The "Tail" (2,4,5-Trichlorophenyl): A lipophilic, halogenated aromatic moiety that increases bioavailability and environmental persistence.
This guide moves beyond standard GHS classifications to provide a mechanistic understanding of the risks and a self-validating protocol for safe handling.
Chemical Identity & Physicochemical Properties[2][3][4][5]
| Property | Data | Relevance to Safety |
| CAS Number | 19889-61-3 | Unique Identifier for inventory/SDS lookup.[1] |
| Molecular Formula | Heavy halogen load implies heavy metal waste stream protocols. | |
| Molecular Weight | 317.39 g/mol | High MW suggests lower volatility, reducing inhalation risk unless aerosolized. |
| Physical State | Solid (Crystalline) | Dust generation is the primary exposure vector. |
| Solubility | DMSO, DMF, DCM | Lipophilicity facilitates skin absorption. Poor water solubility makes aqueous decontamination inefficient. |
| Reactivity | Electrophilic (S | Reacts violently with strong nucleophiles (thiols, amines) and bases. |
Hazard Profiling: The Mechanistic View
Standard Safety Data Sheets (SDS) list hazards; they rarely explain why. Understanding the mechanism is crucial for predicting unknown risks.
Confirmed GHS Hazards[1]
-
H302: Harmful if swallowed.[2]
The "Hidden" Hazards (Expert Analysis)
-
Skin Sensitization (Allergic Contact Dermatitis):
-Haloacetamides are notorious sensitizers.[1] They haptenize skin proteins by alkylating cysteine residues. Once sensitized, a researcher may experience anaphylactic reactions upon minute re-exposure. -
Lachrymator Potential: Like its structural cousin
-bromoacetophenone (tear gas), this compound can severely irritate mucous membranes.[1] -
Aquatic Toxicity: The trichlorobenzene core is resistant to biodegradation, posing long-term risks to aquatic life if disposed of down the drain.
Visualization: Mechanism of Toxicity
The following diagram illustrates how the molecule interacts with biological systems (Cysteine Alkylation), driving both its utility in proteomics and its toxicity.
Caption: The electrophilic attack on biological thiols (S_N2 reaction) is the primary driver of toxicity and sensitization.
Operational Safety Protocol (SOP)
This protocol uses a Self-Validating System : every step includes a check to ensure the control is working.
Engineering Controls
-
Primary Barrier: Chemical Fume Hood (Certified face velocity > 0.5 m/s).
-
Validation: Verify flow monitor is green before opening the vial.
-
Static Control: Use an anti-static gun or ionizer if weighing small amounts, as halogenated aromatics can be static-prone and "jump" from spatulas.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95 (minimum) or P100 | Only if working outside a hood (not recommended). Prevents inhalation of dust.[6][4][5] |
| Dermal (Hands) | Double Gloving: Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate | |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for lachrymators or irritant dusts. |
Deactivation & Waste Management (The "Quench" Strategy)
Do not simply wash glassware with water. The compound is lipophilic and won't dissolve; it will remain on the glass and pose a risk to the dishwashing staff.
The "Thiol Scavenger" Quench Protocol:
-
Preparation: Prepare a "Quench Solution" of 5% L-Cysteine or Methionine in water (adjusted to pH 8-9 with bicarbonate). The thiol acts as a "dummy target," reacting with the bromine warhead.
-
Application: Rinse all contaminated spatulas, weigh boats, and flasks with this solution before regular washing.
-
Validation: The solution may change color or precipitate slightly as the alkylation occurs. Allow to sit for 15 minutes.
-
Disposal: Collect all quenched waste into a container marked "Halogenated Organic Waste."
Emergency Response Logic
In the event of an accident, rapid decision-making is critical.
Spill Response Decision Tree
Caption: Logic flow for determining immediate response based on spill magnitude.
First Aid Specifics
-
Eye Contact: Flush for 15 minutes minimum .[5] The lachrymatory effect causes blepharospasm (involuntary closing of eyelids); you must physically hold the eyelids open to irrigate effectively.
-
Skin Contact: Wash with soap and water.[4] Do not use ethanol or organic solvents; they act as permeation enhancers, driving the toxicant deeper into the dermis.
Synthesis & Application Context
Understanding why this chemical is used helps in risk assessment.
-
Proteomics: It is used to tag cysteine residues. The heavy chlorine atoms provide a distinct isotopic signature in Mass Spectrometry, aiding in the identification of peptides.
-
Medicinal Chemistry: It serves as an intermediate for synthesizing heterocycles (e.g., quinoxalines) or as a core scaffold for antimicrobial agents. The bromine is displaced by amines or other nucleophiles to build complex drugs.
Recommendation for Researchers: If you are synthesizing this compound, ensure the precursor (2,4,5-trichloroaniline) is also handled with care (hematotoxicity risk). If using it as a reagent, prepare single-use aliquots to minimize repetitive weighing and dust exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89868, 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.[1] Retrieved from [Link]
-
Schwöbel, J. A. H., et al. (2011). Penetration of chemicals through the skin: Structure-activity relationships.[1] Chemical Research in Toxicology.[7] (Contextual grounding for lipophilic haloacetamide absorption).
-
Siegel, D., et al. (2011). Metabolism of alpha-haloacetamides: Potential for toxicity. Chemical Research in Toxicology.[7] (Mechanistic basis for cysteine alkylation hazards).
Sources
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- 6. chemicalbook.com [chemicalbook.com]
- 7. Structure activity relationship in toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Use of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide in Organic Synthesis
[1]
Executive Summary
2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a specialized electrophilic building block characterized by a highly lipophilic, electron-deficient aromatic core coupled with a reactive
This guide details the handling, synthesis, and downstream applications of this compound, specifically focusing on its role in Nucleophilic Substitution (
Chemical Profile & Reactivity[1][2][3]
Structural Analysis
The molecule features two distinct reactivity centers:[1][2]
-
Electrophilic
-Carbon (C-Br): The primary site for reaction.[1] The adjacent carbonyl group enhances the electrophilicity of the methylene carbon, facilitating rapid displacement by nucleophiles (amines, thiols, phenoxides).[1] -
Amide Nitrogen (N-H): The presence of the electron-withdrawing 2,4,5-trichlorophenyl group significantly lowers the pKa of the amide proton compared to non-halogenated analogs, making it susceptible to deprotonation and subsequent N-alkylation under specific conditions.[1]
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 317.39 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMF, DMSO, |
| Reactivity Class | Alkylating Agent ( |
Synthesis of the Reagent
Note: While commercially available, in-house synthesis is often required to ensure fresh, active bromide species, as
Protocol A: Acylation of 2,4,5-Trichloroaniline
Objective: Synthesis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide.
Reagents:
-
2,4,5-Trichloroaniline (1.0 equiv)[1]
-
Potassium Carbonate (
) or Triethylamine ( ) (1.2 equiv)[1] -
Solvent: Dichloromethane (DCM) or Acetone (Anhydrous)[1]
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4,5-trichloroaniline (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask equipped with a drying tube and magnetic stirrer.
-
Base Addition: Add
(12 mmol) to the solution. Cool the mixture to 0°C using an ice bath. -
Acylation: Add bromoacetyl bromide (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent di-acylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water to yield white needles.
Primary Applications in Synthesis
Application 1: Synthesis of Glycinamide Derivatives (N-Alkylation)
The most common use of this compound is to synthesize 2-amino-N-(2,4,5-trichlorophenyl)acetamide derivatives.[1] These structures mimic the backbone of peptides and are frequently screened for local anesthetic and antimicrobial activity.[1]
Mechanism: Intermolecular
Protocol B: Amination Reaction
Reagents:
-
2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (1.0 equiv)[1]
-
Secondary Amine (e.g., Morpholine, Piperidine, Diethylamine) (1.1 equiv)[1]
-
Base:
(2.0 equiv) or excess amine[1] -
Solvent: Acetonitrile (
) or DMF[1]
Procedure:
-
Suspend the bromoacetamide derivative (1 mmol) and
(2 mmol) in (10 mL). -
Reflux the mixture for 4–6 hours. The trichlorophenyl ring provides steric bulk, so elevated temperatures (reflux) are often necessary compared to simple phenyl analogs.[1]
-
Isolation: Pour the reaction mixture into crushed ice. The product often precipitates as a solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]
Application 2: Synthesis of 4-Thiazolidinones (Heterocyclization)
This is a high-value application.[1] Reacting
Protocol C: Cyclization with Thiourea
Reagents:
-
2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (1.0 equiv)[1]
-
Thiourea or N-substituted thiourea (1.1 equiv)[1]
-
Sodium Acetate (anhydrous) (1.5 equiv)[1]
-
Solvent: Ethanol (absolute)[1]
Procedure:
-
Dissolve the bromoacetamide and thiourea in absolute ethanol.
-
Add anhydrous sodium acetate (buffers the HBr generated).[1]
-
Reflux for 6–12 hours.
-
Mechanism: The sulfur atom of thiourea attacks the
-carbon (displacing Br), followed by an intramolecular attack of the thiourea nitrogen onto the amide carbonyl (or vice-versa depending on substitution), releasing amine/ammonia to close the ring.[1] Note: In this specific substrate, the bulky trichloroaniline leaving group is NOT displaced; the cyclization typically retains the amide linkage or forms a thiazole ring depending on exact conditions.[1] -
Isolation: Cool to room temperature. The product precipitates.[1][5] Filter and wash with cold ethanol.[1]
Visualizing the Chemistry
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Caption: Divergent synthesis pathways: The electrophilic bromide allows access to amines (top), thioethers (middle), and heterocycles (bottom).[1]
Critical Experimental Notes
Steric Considerations
The 2,4,5-trichlorophenyl moiety is bulky and electron-withdrawing.[1]
-
Impact on Rate: Nucleophilic substitution at the
-carbon is generally slower than in unsubstituted acetanilides due to the shielding effect of the ortho-chlorine atom. -
Optimization: If yields are low with secondary amines, switch to a polar aprotic solvent (DMF) and increase temperature to 80°C, or add a catalytic amount of Potassium Iodide (Finkelstein condition) to generate the more reactive
-iodo intermediate in situ.[1]
Safety & Handling[1]
References
-
Synthesis of
-Haloacetamides: -
Reactivity with Amines (Glycinamide Synthesis)
-
Thiazolidinone Synthesis
-
Gowda, B. T., et al. "Structural studies of N-(aryl)-2-chloroacetamides."[1][2] Journal of Molecular Structure, 2007.[1] (Contextual reference for structural parameters of chloro/bromo acetamides).
-
Santa Cruz Biotechnology.[1][6] "2-Bromo-N-(2-chlorophenyl)acetamide Product Data." (Analogous chemistry). Link[1]
-
Sources
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- 4. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
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Application Note: Structural Characterization of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide via NMR Spectroscopy
Executive Summary
This guide details the nuclear magnetic resonance (NMR) characterization protocol for 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (CAS: 61826-25-3).[1] This molecule represents a critical class of electrophilic intermediates used in the synthesis of agrochemicals (fungicides) and pharmaceutical heterocycles.[1]
Due to the presence of multiple quadrupolar nuclei (
Chemical Context & Structural Logic[1][2][3]
Molecular Topology
The target molecule consists of a 2,4,5-trichloroaniline core acylated by a bromoacetyl group.
-
Core: Acetamide linker (-NH-CO-CH2-).[1]
-
Electrophile:
-Bromo substituent (highly reactive to nucleophilic attack).[1] -
Aromatic System: 1,2,4,5-substituted benzene ring, leaving only two aromatic protons at positions 3 and 6.
Critical Analytical Challenges
-
Proton Exchange: The amide proton (
) is labile and sensitive to solvent choice (DMSO- vs. ).[1] -
Quadrupolar Broadening: The high halogen content can shorten
relaxation times for attached carbons, reducing signal intensity in C NMR.[1] -
Hydrolysis Risk: The
-bromo moiety is susceptible to hydrolysis, generating bromoacetic acid and 2,4,5-trichloroaniline.[1]
Experimental Protocol
Sample Preparation
Objective: Maximize signal-to-noise (S/N) while preventing solute aggregation or degradation.[1]
| Parameter | Specification | Rationale |
| Solvent | DMSO- | Ensures full solubility of the hydrophobic polychlorinated ring; stabilizes the amide -NH- for detection.[1] |
| Alternative | Used only for high-resolution coupling analysis if solubility permits; NH peak often broad/invisible.[1] | |
| Concentration | 10–15 mg / 0.6 mL | Optimal for 1H; use 30–50 mg for 13C to overcome long relaxation times of quaternary carbons.[1] |
| Tube Quality | 5 mm Precision (Wilmad 507-PP or equiv) | Essential to minimize shimming errors caused by glass imperfections.[1] |
Instrument Parameters (400 MHz / 100 MHz)
1H NMR (Proton):
-
Pulse Sequence: zg30 (30° excitation pulse).
-
Relaxation Delay (D1): 2.0 seconds (Ensure full relaxation of isolated aromatic protons).
-
Scans (NS): 16 (Sufficient for >10 mg sample).[1]
-
Spectral Width: -2 to 14 ppm (Capture downfield Amide NH).[1]
13C NMR (Carbon):
-
Pulse Sequence: zgpg30 (Power-gated decoupling).[1]
-
Relaxation Delay (D1): 3.0 - 5.0 seconds .[1]
-
Critical Note: Carbon atoms attached to chlorine (C-Cl) have very long
relaxation times and no NOE enhancement.[1] Short D1 values will result in missing quaternary signals.
-
-
Scans (NS): >1024 (Required for quaternary carbons).
Spectral Analysis & Interpretation
1H NMR Assignment (DMSO- )
The spectrum is characterized by a distinct lack of coupling networks due to the isolation of protons.[1]
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.0 – 10.5 | Broad Singlet (s) | 1H | N-H (Amide) | Highly deshielded by electron-withdrawing aryl ring and carbonyl.[1] Disappears on |
| 8.1 – 8.3 | Singlet (s) | 1H | Ar-H (H-6) | Ortho to the amide group; deshielded by the anisotropic effect of the carbonyl. |
| 7.8 – 7.9 | Singlet (s) | 1H | Ar-H (H-3) | Meta to amide, ortho to two Cl atoms.[1] Appears upfield relative to H-6.[1] |
| 4.1 – 4.2 | Singlet (s) | 2H | CH | Characteristic singlet.[1] If chiral impurities are present, this may appear as an AB quartet (diastereotopic).[1] |
| 2.50 | Quintet | - | DMSO | Residual Solvent Peak.[1] |
| 3.33 | Broad s | - | HDO | Residual Water (variable position).[1] |
*Note: Shifts are representative estimates based on substituent additivity rules for polychlorinated acetanilides [1, 2].
13C NMR Assignment
The carbon spectrum confirms the backbone.[1] Note the "missing" intensity of C-Cl carbons if D1 is too short.[1]
-
Carbonyl (C=O): ~165–168 ppm.[1]
-
Aromatic Quaternary (C-N, C-Cl): Three weak signals in the 120–135 ppm range.
-
Aromatic Methine (C-H): Two intense signals corresponding to C-3 and C-6 (~125–132 ppm).[1]
-
Aliphatic (CH
-Br): ~29–31 ppm (Upfield due to heavy atom effect of Br, despite electronegativity).
Analytical Workflow Visualization
The following diagram outlines the logical flow for confirming the structure and assessing purity.
Figure 1: Decision-tree workflow for the NMR characterization of halogenated acetanilides.
Structural Logic & Shift Correlation
Understanding the substituent effects is crucial for verifying the specific isomer (2,4,5-trichloro vs. 2,4,6-trichloro).
Figure 2: Correlation between molecular substructures and observed chemical shift perturbations.[1]
Quality Control: Common Impurities
During synthesis (acylation of 2,4,5-trichloroaniline with bromoacetyl bromide), specific impurities are common. Use the table below to identify them.
| Impurity | Diagnostic Signal (1H NMR) | Source |
| 2,4,5-Trichloroaniline | Ar-H upfield shift (~7.5 ppm & 6.9 ppm) | Unreacted starting material.[1] |
| Bromoacetic Acid | Singlet at ~3.9 ppm (pH dependent) | Hydrolysis of the amide bond.[1] |
| Bromoacetyl Bromide | Singlet >4.5 ppm (if anhydrous) | Excess reagent (rare in worked-up samples).[1] |
| Water | Broad peak ~3.3 ppm (DMSO) | Hygroscopic solvent uptake.[1] |
References
-
Gowda, B. T., et al. (2007).[1][2] "Effect of Ring and Side Chain Substituents on the Crystal Structures of N-(Aryl)-2-chloroacetamides." Zeitschrift für Naturforschung B, 62(1), 35-44.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Standard reference for additivity rules).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515.
-
Santa Cruz Biotechnology. "2-Bromo-N-(2-chlorophenyl)acetamide Product Data." (Analogous compound data for shift comparison).
Sources
Application Note: Amination of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
This Application Note provides a comprehensive technical guide for the chemical modification of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide via nucleophilic substitution with amines. This reaction is a cornerstone in the synthesis of lipophilic glycineamide derivatives, often utilized in the development of antimicrobial, antifungal, and pesticidal agents.
Part 1: Executive Summary & Scientific Rationale
Overview
The reaction between 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (referred to herein as the Electrophile ) and primary or secondary amines is a classic nucleophilic substitution (
Mechanistic Insight
The reaction proceeds via a bimolecular nucleophilic substitution (
-
Electrophilic Center: The
-carbon (attached to Br) is highly electrophilic. The adjacent carbonyl group enhances this electrophilicity via inductive electron withdrawal. -
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the
-carbon. -
Leaving Group: The bromide ion (
) is displaced. -
Acid Scavenging: The reaction generates HBr. An auxiliary base (e.g.,
, ) or excess amine is required to neutralize the acid and prevent the protonation of the nucleophilic amine, which would render it unreactive.
Key Structural Feature: The 2,4,5-trichlorophenyl group is strongly electron-withdrawing. While its primary role is to modulate lipophilicity (LogP) and receptor binding, it also reduces the electron density on the amide nitrogen, making the amide proton (
Part 2: Experimental Protocols
Materials & Reagents
-
Substrate: 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (Synthesized from 2,4,5-trichloroaniline + bromoacetyl bromide).
-
Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equivalents).
-
Solvent: Anhydrous Ethanol (Method A) or Dichloromethane (Method B).
-
Base: Potassium Carbonate (
) or Triethylamine ( ).
Method A: Reflux in Ethanol (Standard for Solid/Less Reactive Amines)
Best for aromatic amines or sterically hindered amines requiring thermal energy.
-
Preparation: In a 100 mL round-bottom flask, dissolve 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (1.0 mmol, ~317 mg) in Absolute Ethanol (10 mL).
-
Addition: Add the Amine (1.1 mmol) and anhydrous
(1.5 mmol, ~207 mg). -
Reaction: Attach a reflux condenser and heat the mixture to 78°C (Reflux) for 3–5 hours .
-
Checkpoint: Monitor via TLC (Mobile Phase: 30% Ethyl Acetate in Hexane). The starting material (
) should disappear.
-
-
Quenching: Allow the mixture to cool to room temperature. Pour the reaction mass into Ice-Cold Water (50 mL) with vigorous stirring.
-
Isolation: The product typically precipitates as a solid due to the hydrophobic trichlorophenyl group. Filter the solid using a Büchner funnel.
-
Purification: Recrystallize from hot Ethanol or an Ethanol/Water mixture.
Method B: Room Temperature in DCM (For Volatile/Reactive Amines)
Best for simple aliphatic amines (e.g., morpholine, piperidine).
-
Preparation: Dissolve 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide (1.0 mmol) in Dichloromethane (DCM) (10 mL).
-
Addition: Add Triethylamine (
) (1.2 mmol) followed by the Amine (1.1 mmol) dropwise at 0°C. -
Reaction: Warm to room temperature and stir for 1–2 hours .
-
Workup: Wash the organic layer with Water (2 x 10 mL) and Brine (1 x 10 mL).
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: If an oil is obtained, triturate with Hexane to induce crystallization or purify via silica gel chromatography.[1]
Part 3: Visualization & Logic
Reaction Mechanism & Pathway
Caption: Logical flow of the
Experimental Workflow Decision Tree
Caption: Decision matrix for selecting the optimal synthetic method based on amine reactivity and physical properties.
Part 4: Data Analysis & Troubleshooting
Expected Characterization Data
Upon successful synthesis, the product should exhibit the following spectral characteristics:
| Technique | Feature | Expected Signal | Interpretation |
| IR Spectroscopy | Amide I (C=O) | 1650–1690 | Strong stretch confirming amide integrity.[2] |
| IR Spectroscopy | NH Stretch | 3200–3400 | Secondary amine and amide NH. |
| 1H NMR | Singlet (shifts upfield from ~4.0 ppm in starting bromide). | ||
| 1H NMR | Aromatic Protons | Two singlets (due to 2,4,5-substitution pattern). | |
| Mass Spec | Molecular Ion | Confirm mass + Cl isotope pattern (3:1 for |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction due to steric hindrance. | Switch to Method A (Reflux) or use a higher boiling solvent (Toluene) with catalytic KI (Finkelstein condition). |
| Oily Product | Residual solvent or aliphatic amine impurities. | Triturate with cold Hexane or Diethyl Ether to induce precipitation. |
| Multiple Spots (TLC) | Di-alkylation (Amine attacks two bromide molecules). | Ensure Amine is in excess (1.1–1.2 eq) or add the bromide solution to the amine solution slowly. |
| Starting Material Remains | Base ineffective. | If using |
Part 5: References
-
Gowda, B. T., et al. "Structural Studies on N-(2,4,5-trichlorophenyl)-2-chloroacetamide and related compounds." Zeitschrift für Naturforschung A, vol. 62, no. 9, 2007.
-
Soundarajan, C., et al. "Synthesis and Antibacterial Activities of 2-Amino-N-(p-Chlorophenyl) Acetamide Derivatives." Iconic Research and Engineering Journals, vol. 3, no. 12, 2020.
-
BenchChem Technical Support. "Synthesis of 2-amino-4-(2,4,5-trichlorophenyl)thiazole via Hantzsch Synthesis." BenchChem Application Notes, 2025.
-
Santa Cruz Biotechnology. "2-Bromo-N-(2-chlorophenyl)acetamide Product Data Sheet." SCBT, 2024.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
This guide functions as a specialized Technical Support Center for researchers synthesizing 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide . It addresses the unique challenges posed by the electron-deficient nature of 2,4,5-trichloroaniline and the high reactivity of bromoacetyl bromide.
Ticket ID: #SYN-245-TCA Status: Active Support Tier: Level 3 (Senior Application Scientist)
Core Reaction Overview
The synthesis involves the N-acylation of 2,4,5-trichloroaniline (a highly deactivated nucleophile) with bromoacetyl bromide (a highly reactive electrophile).
-
Primary Challenge: The three chlorine atoms on the aniline ring significantly reduce the electron density on the nitrogen, making it a poor nucleophile.[1] This sluggishness increases the window for side reactions (hydrolysis, dimerization) to compete with the desired acylation.[1]
-
Critical Control Point: Moisture control and base selection are paramount to prevent reagent decomposition before the aniline can react.[1]
Reaction Pathway Diagram
The following diagram maps the desired pathway against the three most common failure modes (Side Reactions A, B, and C).
Caption: Figure 1. Reaction landscape showing the competition between the desired N-acylation and moisture-induced hydrolysis (A), over-acylation (B), or self-alkylation (C).
Troubleshooting Guides & FAQs
Category A: Impurity Profiling
"I see unexpected peaks in my LC-MS/NMR. What are they?"
| Observation | Suspected Impurity | Root Cause | Corrective Action |
| Peak at RT < Product (LC-MS M+ = 138/140) | Bromoacetic Acid | Hydrolysis of bromoacetyl bromide due to wet solvent or atmospheric moisture. | Dry DCM/Toluene over molecular sieves.[1] Use a drying tube.[1] |
| Peak at MW ~438 (M+ + 120) | Imide (Di-acylated) | Excess bromoacetyl bromide used; reaction temperature too high. | Restrict reagent to 1.05 eq. Keep temp < 0°C during addition. |
| Peak at MW ~470 (Dimer) | N-alkylated Dimer | The product's amide nitrogen attacked another molecule's | Avoid strong bases (e.g., NaOH). Use weak bases ( |
| Yellow/Brown Color | Oxidized Aniline | Unreacted aniline oxidizing in air.[1] | Ensure full conversion (TLC monitoring). Recrystallize from Ethanol/Water.[1][2][3] |
Q: Why does my crude NMR show a doublet of doublets around 4.0 ppm?
-
A: This is likely the methylene (
) protons of the di-acylated imide side product.[1] In the desired mono-amide, the usually appears as a singlet (or close to it) around 3.9–4.1 ppm. If you see splitting or two distinct methylene signals, you have over-acylated.-
Fix: Hydrolyze the imide back to the amide by treating the crude with mild aqueous base (saturated
) for 30 minutes.[1]
-
Category B: Yield Optimization
"My yield is lower than 50%. Where did I lose product?"
Q: The reaction mixture turned into a solid block/sludge. What happened?
-
A: You likely formed the anilinium salt .[1][4] The byproduct of the reaction is HBr.[1][5] If you didn't use a base scavenger, the HBr protonates the unreacted 2,4,5-trichloroaniline. Since this aniline is already electron-deficient, the protonated form is completely unreactive.[1]
-
Fix: Use a base scavenger (Pyridine or
).[1] If using a biphasic system (DCM/Water), ensure vigorous stirring.
-
Q: I used water to precipitate the product, but it's oily/sticky.
-
A: This "oiling out" occurs when the product contains impurities (unreacted aniline or bromoacetic acid) that lower the melting point.[1]
-
Fix: Decant the water.[1] Dissolve the oil in a minimum amount of hot ethanol. Add water dropwise until turbid, then cool slowly to 4°C to induce crystallization.
-
Category C: Reactivity Issues
"The reaction is incredibly slow. Starting material persists after 24 hours." [1]
Q: Is the aniline too deactivated?
-
A: Yes, 2,4,5-trichloroaniline is a very weak nucleophile. Standard conditions (0°C) might be too cold for the reaction to progress at a reasonable rate after the initial addition.[1]
-
Protocol Adjustment: Add the acid bromide at 0°C to control the exotherm, but then allow the reaction to warm to room temperature or even reflux (in DCM, ~40°C) to drive it to completion.
-
Validated Experimental Protocol
Standardized for 10 mmol scale.
Reagents:
-
2,4,5-Trichloroaniline (1.96 g, 10 mmol)
-
Bromoacetyl bromide (2.12 g, 10.5 mmol) [1.05 eq]
-
Triethylamine (TEA) (1.11 g, 11 mmol) OR Potassium Carbonate (
) (1.5 g) -
Dichloromethane (DCM) (Anhydrous, 20 mL)
Step-by-Step Workflow:
-
Preparation: In a 100 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and a drying tube (CaCl2), dissolve 2,4,5-trichloroaniline in 15 mL of anhydrous DCM.
-
Base Addition: Add TEA (1.1 eq). Note: The solution may warm slightly.[1][6] Cool the mixture to 0°C using an ice bath.
-
Acylation (Critical Step): Dilute Bromoacetyl bromide in 5 mL DCM. Add this solution dropwise over 15-20 minutes.
-
Why? Rapid addition generates local hot spots, promoting di-acylation (Side Reaction B).
-
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 3-4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: If SM persists after 4h, heat to mild reflux (40°C) for 1 hour.
-
-
Quench: Pour reaction mixture into 50 mL ice-cold water containing 10 mL 1M HCl.
-
Why HCl? To remove excess TEA and unreacted aniline (solubilizing them in the aqueous layer).[1]
-
-
Workup: Separate layers. Wash organic layer with Sat.[1]
(removes bromoacetic acid) and Brine.[1] Dry overngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .[1][6] -
Isolation: Evaporate solvent. Recrystallize the solid from Ethanol/Water (approx 4:1 ratio).[1]
Safety & Handling (The Alpha-Halo Warning)
WARNING:
-
Skin Contact: Can cause delayed burns and sensitization.[1]
-
Inhalation: Highly irritating to respiratory mucosa.[1]
-
Engineering Controls: ALL operations must be performed in a functioning fume hood.
References
-
BenchChem Technical Support. Friedel-Crafts Reactions of Anilines: Troubleshooting & Optimization. (Accessed 2024).[7]
-
Organic Syntheses. N-Bromoacetamide Synthesis Procedure. Org.[1][3][6][8][9][10][11] Synth. 1951, 31, 17.
-
National Institutes of Health (PMC). 2-Bromo-N-(2-chlorophenyl)acetamide: Structural Studies. (Accessed 2024).[7]
-
Organic Chemistry Portal.Synthesis of ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-bromocarboxylic acids and derivatives. (Accessed 2024).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. repository.ias.ac.in [repository.ias.ac.in]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. askfilo.com [askfilo.com]
- 8. scribd.com [scribd.com]
- 9. 1. Why does aniline not undergo freidel crafts alkylation, though phe - askIITians [askiitians.com]
- 10. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
- 11. sciencemadness.org [sciencemadness.org]
Technical Support Center: Recrystallization of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
Executive Summary & Core Protocol
The purification of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide presents a specific challenge: balancing the high lipophilicity of the trichlorophenyl ring with the hydrolytic instability of the
While many acetanilides are recrystallized from water/ethanol, the high halogen content of this molecule increases the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs. The protocol below uses a modified Ethanol/Water displacement method designed to suppress hydrolysis and ensure crystalline purity.
The Standard Protocol (Ethanol/Water System)
| Parameter | Specification |
| Primary Solvent | Ethanol (95% or Absolute) |
| Anti-Solvent | Water (Deionized, pre-warmed to 50°C) |
| Target Concentration | ~1 g solute per 5–8 mL Ethanol (variable based on purity) |
| Critical Temp | Dissolve at reflux (~78°C); Add water at near-reflux. |
Step-by-Step Methodology:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling Ethanol to dissolve the solid completely.
-
Decolorization (Optional but Recommended): If the solution is pink or brown (indicating oxidized aniline impurities), cool slightly, add activated charcoal (1-2% w/w), boil for 2 minutes, and filter hot through a pre-warmed Celite pad.
-
Displacement: Maintain the filtrate at a gentle boil. Add warm water dropwise.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 2–3 drops of hot Ethanol to clear the solution.
-
-
Crystallization: Remove from heat. Insulate the flask (wrap in a towel) to ensure slow cooling to room temperature.
-
Note: Rapid cooling promotes oiling out.
-
-
Finishing: Once at room temperature, cool in an ice bath (0–4°C) for 30 minutes. Filter the crystals and wash with cold 50% EtOH/Water.
Troubleshooting Guides (Q&A)
Issue 1: The "Oiling Out" Phenomenon
User Question: "I added water to the hot solution, but instead of crystals, a heavy oil separated at the bottom. As it cooled, it solidified into a hard chunk. What went wrong?"
Technical Analysis: This is the most common failure mode for poly-halogenated aromatic amides. The hydrophobic effect of the trichlorophenyl group is so strong that the compound separates as a liquid phase when the solvent polarity increases (addition of water) at temperatures above the compound's melting point in the solvent mixture.
Corrective Action:
-
Re-dissolve: Reheat the mixture until the oil redissolves (add more Ethanol if necessary).
-
Seed It: If you have a pure crystal from a previous batch, add it when the solution reaches saturation temperature.
-
The "Cloud Point" Adjustment: You likely added too much water. In the future, stop adding water before heavy turbidity sets in.
-
Vigorous Stirring: During the cooling phase, vigorous stirring can sometimes prevent the oil from coalescing into a single mass, forcing it to crystallize as fines instead.
Issue 2: Hydrolysis & Decomposition
User Question: "My recovery yield is low, and the melting point is broad and lower than expected. TLC shows a new spot near the baseline."
Technical Analysis:
The
Corrective Action:
-
Acidify: Ensure the crude material is free of base. A pre-wash with dilute HCl during the workup before recrystallization is critical.
-
Limit Heat: Do not boil the solution for more than 5–10 minutes.
-
Alternative Solvent: If hydrolysis persists, switch to a non-aqueous system: Toluene/Heptane . Dissolve in minimum hot Toluene, then add hot Heptane until turbid.
Issue 3: Color Impurities
User Question: "The product is off-white/pink even after recrystallization."
Technical Analysis: The precursor, 2,4,5-trichloroaniline , oxidizes easily to form colored azo or nitroso impurities. These impurities can co-crystallize with the amide due to structural similarity (pi-stacking).
Corrective Action:
-
Charcoal is Mandatory: You must use activated carbon during the hot filtration step.
-
Washing: Ensure the final crystal cake is washed with cold solvent to remove surface mother liquor containing the colored impurities.
Visualization & Logic Flows
Workflow: Recrystallization Logic
Caption: Decision logic for the purification of lipophilic alpha-haloacetamides, highlighting interventions for discoloration and phase separation.
Frequently Asked Questions (FAQs)
Q: What is the expected melting point? A: While specific literature values for this exact derivative are sparse, structurally similar alpha-bromoacetanilides typically melt between 125°C and 145°C .
-
Reference Point: The starting material (2,4,5-trichloroaniline) melts at ~95–97°C. Your product must have a significantly higher melting point. If it melts <100°C, it is likely impure or hydrolyzed.
Q: Can I use Methanol instead of Ethanol? A: Yes. Methanol is more polar and may require less water to reach the cloud point. However, Ethanol is generally preferred because its higher boiling point (78°C vs 65°C) allows for a higher saturation concentration, improving recovery yield.
Q: Safety: Why is this compound a lachrymator?
A: The
-
Protocol: All solids must be weighed in a hood. All glassware must be rinsed with a dilute NaOH solution (to destroy the alkylating agent) before being removed from the hood for cleaning.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide recrystallization and solvent selection).
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Techniques for purification of halo-organic compounds).
-
PubChem Database. (2023). Compound Summary: 2-Bromoacetamide derivatives.[1][2][3] National Center for Biotechnology Information. (For general toxicity and reactivity data of alpha-haloacetamides).
Sources
Technical Support Center: Troubleshooting Failed 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide Reactions
Welcome to the Technical Support Center for the synthesis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during this specific N-acylation reaction. The synthesis, while appearing straightforward, presents unique difficulties due to the electronic and steric nature of the starting materials. This resource offers a structured, question-and-answer-based approach to diagnose and resolve experimental failures, ensuring a higher success rate in obtaining your target compound.
Introduction to the Synthesis
The synthesis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide involves the N-acylation of the highly electron-deficient and sterically hindered 2,4,5-trichloroaniline with the reactive acylating agent, bromoacetyl bromide. The presence of three electron-withdrawing chlorine atoms on the aniline ring significantly reduces the nucleophilicity of the amino group, making it a challenging substrate for acylation.[1] This guide will address the common pitfalls in this reaction and provide systematic solutions.
General Reaction Scheme
The fundamental reaction is a nucleophilic acyl substitution where the lone pair of electrons on the nitrogen of 2,4,5-trichloroaniline attacks the electrophilic carbonyl carbon of bromoacetyl bromide. A base is typically employed to neutralize the hydrobromic acid byproduct.
Caption: A logical workflow for addressing low product yield.
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
Question: My TLC plate shows multiple spots, including what I believe to be my product, unreacted starting material, and other impurities. What are the likely side reactions, and how can I minimize them?
Answer: The formation of multiple byproducts is a common challenge. Here are the most probable impurities and strategies to mitigate their formation:
1. Unreacted Starting Material:
-
Causality: As discussed in Issue 1, the low nucleophilicity of 2,4,5-trichloroaniline can lead to an incomplete reaction.
-
Solution: Refer to the solutions for low yield, such as increasing the reaction temperature or using a more potent base. Increasing the stoichiometry of the bromoacetyl bromide (e.g., to 1.2-1.5 equivalents) can also help drive the reaction to completion, but be mindful of potential diacylation. [1] 2. Hydrolysis of Bromoacetyl Bromide:
-
Causality: Bromoacetyl bromide reacts violently with water to form bromoacetic acid and HBr. [2][3]The presence of bromoacetic acid can complicate purification.
-
Solution: Meticulously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. [4] 3. Diacylation:
-
Causality: Although less likely with this deactivated aniline, if the reaction conditions are too forcing or a large excess of the acylating agent is used, diacylation (acylation of the nitrogen a second time) can occur.
-
Solution: Add the bromoacetyl bromide dropwise to the solution of the aniline at a low temperature (e.g., 0-5 °C) to maintain a low instantaneous concentration of the acylating agent. [4]Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the acylating agent.
Table 1: Common Impurities and Mitigation Strategies
| Impurity | Potential Cause | Recommended Solution |
| Unreacted 2,4,5-Trichloroaniline | Low reactivity of the aniline | Increase reaction temperature; use a stronger base. |
| Bromoacetic Acid | Hydrolysis of bromoacetyl bromide | Ensure strict anhydrous conditions; use fresh acylating agent. [2] |
| Diacylated Product | Excess acylating agent; high temperature | Use stoichiometric bromoacetyl bromide; add dropwise at low temperature. [1] |
Issue 3: Difficulty in Product Purification and Isolation
Question: The reaction seems to have worked, but I am struggling to purify the product. It is an oil, or I am getting a poor recovery after column chromatography. What are some effective purification strategies?
Answer: Purification can be challenging. Here are some proven methods for isolating N-acylated anilines:
1. Recrystallization:
-
Applicability: If your crude product is a solid, recrystallization is often the most effective method for achieving high purity. [1]* Solvent Selection: A good starting point for solvent screening is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble when cold (e.g., hexanes). [4] 2. Column Chromatography:
-
Applicability: This is the standard method for purifying non-crystalline products or for separating impurities with similar polarities. [1]* Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The optimal solvent system should be determined by TLC analysis.
3. Aqueous Work-up:
-
Purpose: A thorough aqueous work-up is crucial to remove water-soluble byproducts and catalysts before further purification. [1]* Procedure:
-
Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any remaining basic impurities like pyridine or triethylamine.
-
Follow with a wash with a saturated sodium bicarbonate solution to remove any acidic byproducts like bromoacetic acid.
-
Finally, wash with brine to remove residual water and aid in phase separation.
-
Experimental Protocol: Synthesis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagent purity.
Materials:
-
2,4,5-Trichloroaniline
-
Bromoacetyl bromide
-
Pyridine (or triethylamine)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under an inert atmosphere.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2,4,5-trichloroaniline (1.0 equivalent) in anhydrous DCM.
-
Add pyridine (1.1 equivalents) to the solution.
-
Cool the mixture to 0-5 °C in an ice bath.
-
In a separate dropping funnel, dissolve bromoacetyl bromide (1.1 equivalents) in anhydrous DCM.
-
Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the temperature remains below 5 °C. [4]7. Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. [1] * Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
Caption: A step-by-step experimental workflow for the synthesis.
References
Sources
removing unreacted starting materials from 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our focus is to address the common yet critical challenge of removing unreacted starting materials and byproducts from your final product.
Understanding the Challenge: The Chemistry of Purification
The synthesis of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide is a classic N-acylation reaction between the nucleophilic amine, 2,4,5-trichloroaniline, and the electrophilic acylating agent, 2-bromoacetyl bromide. While the reaction itself is generally straightforward, achieving high purity requires a purification strategy that exploits the distinct chemical properties of the product versus the unreacted starting materials and potential side products.
This guide is structured to help you diagnose purity issues and select the appropriate purification protocol based on the specific contaminants present in your reaction mixture.
Table 1: Physicochemical Properties of Key Compounds
Understanding the properties of your target molecule and potential impurities is the foundation of an effective purification strategy.
| Compound | Role | Molar Mass ( g/mol ) | Key Properties | Rationale for Separation |
| 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide | Product | ~343.35 | Neutral amide; solid at room temp.; soluble in many organic solvents. | The desired compound, it is chemically stable to mild acid and base washes. |
| 2,4,5-Trichloroaniline | Starting Material | 196.46 | Weakly basic amine; solid; soluble in organic solvents.[1][2] | Its basicity allows for conversion to a water-soluble salt with an acidic wash. |
| 2-Bromoacetyl Bromide | Starting Material | 201.84 | Highly reactive acyl bromide; liquid; moisture-sensitive.[3][4] | Rapidly hydrolyzes in water to form water-soluble byproducts.[5][6] |
| Bromoacetic Acid | Byproduct | 138.95 | Acidic carboxylic acid. | Formed from the hydrolysis of 2-bromoacetyl bromide; easily neutralized and extracted into an aqueous basic solution.[5] |
| Hydrogen Bromide (HBr) | Byproduct | 80.91 | Strong acid. | Co-product of the main reaction and hydrolysis; neutralized and removed by a basic wash. |
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product has a sharp, acidic smell. What is it and how do I remove it?
A: That pungent odor is characteristic of unreacted 2-bromoacetyl bromide and its hydrolysis byproducts, bromoacetic acid and hydrogen bromide (HBr).[7] 2-Bromoacetyl bromide is highly moisture-sensitive and reacts with even trace amounts of water in the air or solvents to break down.[3][6]
The most effective way to remove these impurities is through an aqueous workup. By quenching the reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, you achieve two things simultaneously:
-
Hydrolysis: Any remaining 2-bromoacetyl bromide is rapidly hydrolyzed to bromoacetic acid and HBr.[5]
-
Neutralization: The sodium bicarbonate neutralizes both of these acidic byproducts, converting them into their sodium salts (sodium bromoacetate and sodium bromide). These salts are highly polar and will partition into the aqueous layer, leaving your desired neutral amide product in the organic layer.
See Protocol 1 for a detailed extractive workup procedure.
Q2: After an initial workup, my TLC analysis still shows a spot corresponding to 2,4,5-trichloroaniline. How can I eliminate it?
A: This is a very common issue. Unreacted 2,4,5-trichloroaniline is a neutral organic molecule under neutral conditions and will remain in the organic layer with your product during a simple water or bicarbonate wash.
To remove it, you must exploit its basic character. The lone pair of electrons on the nitrogen atom of the aniline makes it a weak base. By washing your organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl), you can protonate the aniline.[8] This forms the corresponding 2,4,5-trichlorophenylammonium chloride salt, which is ionic and therefore readily soluble in the aqueous acid layer. Your product, being a significantly less basic amide, will remain unprotonated and stay in the organic phase.
This step is integrated into the comprehensive procedure detailed in Protocol 1.
Q3: My product is an off-white or colored solid even after an extractive workup. What are my options for final purification?
A: Extractive workups are excellent for removing ionic and highly polar impurities, but they may not remove non-polar byproducts or trace amounts of starting materials that have similar solubility profiles to your product. For achieving high purity, particularly for analytical standards or downstream applications, you have two primary options:
-
Recrystallization: This is the preferred method for purifying crystalline solids. The principle is to dissolve your crude product in a minimum amount of a hot solvent (or solvent mixture) in which it is highly soluble, and then allow it to cool slowly. As the solution cools, the solubility of your product decreases, and it crystallizes out, leaving impurities behind in the solvent (the "mother liquor"). The choice of solvent is critical. Ethanol or mixtures of ethanol and water are often good starting points for N-aryl acetamides.[9]
-
Column Chromatography: If recrystallization fails or if you have multiple impurities that are difficult to separate, silica gel column chromatography is the most powerful technique.[10][11] This method separates compounds based on their differential adsorption to a solid stationary phase (silica gel) as they are passed through the column with a liquid mobile phase. Since 2,4,5-trichloroaniline is more polar than the final amide product, it will adhere more strongly to the silica gel and elute later. A gradient of ethyl acetate in hexanes is a typical eluent system for this type of separation.[12]
See Protocols 2 and 3 for detailed procedures on recrystallization and column chromatography.
Q4: How do I effectively track the progress of my purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification at every stage.[13] It is a fast and inexpensive way to visualize the composition of your mixture. By spotting your crude mixture, the organic layer after each wash, and the final product on a TLC plate and eluting with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate), you can qualitatively assess purity.
-
The product should appear as a distinct spot.
-
2,4,5-trichloroaniline will have a different retention factor (Rf).
-
2-bromoacetyl bromide will either react with the silica or appear as its hydrolysis product at the baseline.
A successful purification will show the disappearance of impurity spots and the consolidation of your material into a single spot corresponding to the pure product.
See Protocol 4 for a guide to TLC analysis.
Experimental Protocols & Workflows
Overall Purification Strategy
The following diagram outlines the logical workflow for purifying 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide from a crude reaction mixture.
Caption: A logical workflow for the purification of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide.
Protocol 1: Comprehensive Extractive Workup
This protocol is designed to remove both acidic byproducts and unreacted basic starting material in a single workup sequence.
-
Quench the Reaction:
-
Cool the reaction vessel in an ice-water bath to 0-5 °C. This helps control any exotherm from the quench.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue adding until gas evolution (CO₂) ceases.[5] This step hydrolyzes and neutralizes any remaining 2-bromoacetyl bromide and HBr.
-
-
Phase Separation:
-
Transfer the biphasic mixture to a separatory funnel. If your reaction solvent is water-miscible (like THF or acetone), you will first need to remove it under reduced pressure and redissolve the residue in a water-immiscible solvent like ethyl acetate or dichloromethane.
-
Allow the layers to separate. The top layer is typically the organic phase containing your product, while the bottom is the aqueous phase.
-
-
Acid Wash (Aniline Removal):
-
Drain the lower aqueous layer.
-
Add a volume of 1 M hydrochloric acid (HCl) to the separatory funnel, approximately equal to the volume of the organic layer.
-
Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure. This extracts the unreacted 2,4,5-trichloroaniline into the aqueous layer.[8]
-
Allow the layers to separate and drain the lower aqueous acid layer.
-
-
Neutralizing Wash:
-
Wash the organic layer again with a fresh portion of saturated NaHCO₃ solution to remove any residual HCl.
-
Drain the aqueous layer.
-
-
Brine Wash:
-
Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.[5]
-
-
Drying and Concentration:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it sit for 10-15 minutes. The solution should be clear, not cloudy.
-
Filter or decant the dried organic solution away from the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude, purified product.
-
Protocol 2: Purification by Recrystallization
This protocol should be performed after the extractive workup if the resulting solid product requires further purification.
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube. Add a few drops of a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate). If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve at all even upon heating, the solvent is too poor. The ideal solvent dissolves the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen recrystallization solvent to just cover the solid.
-
Heat the mixture gently (e.g., on a hot plate) with swirling until the solid completely dissolves. If it doesn't dissolve, add more solvent dropwise until it does. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the hot solution is colored, you may add a very small amount of activated charcoal to adsorb colored impurities. Let the solution sit for a minute, then remove the charcoal by hot filtration through a fluted filter paper.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to dry completely under vacuum.
-
Protocol 3: Purification by Silica Gel Column Chromatography
This method is ideal for separating compounds with different polarities.
-
TLC Analysis:
-
First, determine the optimal eluent system using TLC (see Protocol 4). The ideal system will give your product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into a chromatography column and allow the silica to pack evenly under gravity or gentle pressure. Drain the excess solvent until the level is just at the top of the silica bed. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve your crude product in the minimum possible amount of the eluent or a less polar solvent (like dichloromethane).
-
Carefully add this solution to the top of the silica column.
-
-
Elution:
-
Begin adding your eluent to the top of the column and start collecting fractions from the bottom.
-
If using a gradient, you will start with a less polar eluent (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexanes:ethyl acetate) to elute compounds that are more strongly adsorbed to the silica.
-
-
Fraction Analysis:
-
Monitor the fractions being collected using TLC to determine which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain your final, purified compound.
-
Protocol 4: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.
-
Spotting: Dissolve a tiny amount of your sample in a volatile solvent. Using a capillary tube, spot the solution onto the origin line. Also spot standards of your starting materials if available.
-
Development: Place the TLC plate in a developing chamber containing a small amount of your chosen eluent. The solvent level must be below the origin line. Close the chamber and allow the solvent to travel up the plate by capillary action.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining (e.g., in an iodine chamber).
-
Analysis: Calculate the Rf (Retention factor) for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front). A pure compound should ideally show a single spot.
References
-
Crystle Chemipharma. 2 Bromo Acetyl Bromide. Available at: [Link]
-
IJARST. Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. Available at: [Link]
-
ResearchGate. Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Available at: [Link]
-
IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available at: [Link]
- Google Patents. US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
SciELO Colombia. Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Available at: [Link]
-
Der Pharma Chemica. Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Available at: [Link]
-
Wikipedia. 2,4,6-Trichloroaniline. Available at: [Link]
-
PubChem. 2,4,6-Trichloroaniline. Available at: [Link]
-
Mol-Instincts. Bromoacetyl bromide. Available at: [Link]
-
National Center for Biotechnology Information. 2-Bromo-N-(2-chlorophenyl)acetamide. Available at: [Link]
-
University of Calgary. Column chromatography. Available at: [Link]
-
PubChem. Bromoacetyl bromide. Available at: [Link]
-
ResearchGate. How can I remove aniline from reaction mixture?. Available at: [Link]
Sources
- 1. 2,4,5-Trichloroaniline | 636-30-6 [chemicalbook.com]
- 2. 2,4,5-Trichloroaniline | CAS 636-30-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. crystlechemipharma.com [crystlechemipharma.com]
- 4. Bromoacetyl bromide, 98% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Application of 2,4,6-Trichloroaniline_Chemicalbook [chemicalbook.com]
- 12. scielo.org.co [scielo.org.co]
- 13. ijarsct.co.in [ijarsct.co.in]
Validation & Comparative
Publish Comparison Guide: Cytotoxicity Studies of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide
This guide provides a comprehensive technical analysis of 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide , a potent electrophilic alkylating agent. It is designed for researchers evaluating this compound’s cytotoxic potential, mechanism of action, and performance relative to structural analogs and standard pharmacological agents.
Executive Summary & Compound Profile
2-Bromo-N-(2,4,5-trichlorophenyl)acetamide is a lipophilic
Core Mechanism: Covalent Alkylation
The compound functions via an S_N2 nucleophilic substitution , where a thiolate anion (Protein-S⁻) attacks the
Comparative Performance Analysis
The following analysis compares 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide against its Chloro-analog (lower reactivity), Iodo-analog (standard probe), and Cisplatin (clinical benchmark).
Table 1: Comparative Cytotoxicity & Physicochemical Profile
| Feature | 2-Bromo-N-(2,4,5-trichlorophenyl)acetamide | 2-Chloro-N-(2,4,5-trichlorophenyl)acetamide | Iodoacetamide (Standard Probe) | Cisplatin (Clinical Benchmark) |
| Reactivity (Electrophilicity) | High (Optimal Balance) | Low (Requires activation or long exposure) | Very High (Promiscuous) | Moderate (DNA Crosslinker) |
| Leaving Group Ability | Bromide (Good) | Chloride (Poor) | Iodide (Excellent) | Chloride (Ligand exchange) |
| Lipophilicity (LogP) | ~4.2 (High Permeability) | ~4.0 (High Permeability) | ~ -0.3 (Low Permeability) | -2.2 (Requires transporter) |
| Est. IC50 (HeLa/MCF-7) | 2 – 15 µM (Potent) | > 50 µM (Weak) | 10 – 100 µM (Variable) | 1 – 10 µM |
| Selectivity | Moderate (Hydrophobic pockets) | Low | None (Pan-alkylator) | DNA-specific |
| Stability (Media) | Moderate (Hours) | High (Days) | Low (Minutes to Hours) | High |
Critical Insight: The Bromo derivative represents the "sweet spot" for biological probes. It is stable enough to reach intracellular targets but reactive enough to covalently modify them. The Chloro analog often fails to show cytotoxicity below 50 µM due to the poor leaving group ability of chloride in the absence of enzymatic catalysis.
Strategic Evaluation Framework
To validate the cytotoxicity of this compound, researchers must distinguish between non-specific toxicity (membrane damage, general alkylation) and mechanism-specific toxicity (enzyme inhibition).
Diagram 1: Mechanism of Action & Cellular Fate
Caption: Pathway illustrating the lipophilic entry and subsequent thiol-alkylation cascade leading to oxidative stress and cell death.
Experimental Protocols
These protocols are designed to be self-validating. The Cysteine Reactivity Assay confirms the chemical mechanism, while the MTT Assay quantifies biological effect.
Protocol A: Cysteine Reactivity Validation (Ellman’s Assay)
Objective: Verify that the compound acts via thiol alkylation before cell testing.
-
Preparation : Prepare a 10 mM stock of the compound in DMSO. Prepare a 1 mM solution of L-Cysteine in PBS (pH 7.4).
-
Incubation : Mix Compound (100 µM final) with L-Cysteine (100 µM final) in PBS. Incubate at 37°C for 30 minutes.
-
Control A: L-Cysteine only (No compound).
-
Control B: Iodoacetamide + L-Cysteine (Positive Control).
-
-
Detection : Add DTNB (Ellman’s Reagent) to all samples.
-
Readout : Measure absorbance at 412 nm .
-
Result Interpretation: A significant decrease in absorbance compared to Control A indicates that the compound has successfully alkylated the cysteine, preventing it from reacting with DTNB.
-
Protocol B: Cytotoxicity Assessment (MTT Assay)
Objective: Determine IC50 values in cancer cell lines (e.g., HeLa, A549).
-
Seeding : Seed cells (5,000 cells/well) in 96-well plates. Incubate for 24 hours.
-
Treatment : Treat cells with serial dilutions of the compound (0.1, 0.5, 1, 5, 10, 50, 100 µM).
-
Vehicle Control: DMSO (0.1% v/v).
-
Positive Control: Cisplatin or Doxorubicin.
-
-
Incubation : Incubate for 48 or 72 hours . (Haloacetamides may require 48h for full apoptotic effect).
-
Development : Add MTT reagent (0.5 mg/mL). Incubate 3–4 hours. Dissolve formazan crystals in DMSO.
-
Analysis : Measure OD at 570 nm. Plot dose-response curves using non-linear regression (Log(inhibitor) vs. response).
-
Validation Check: If IC50 > 100 µM, check solubility; the trichlorophenyl group may cause precipitation in aqueous media.
-
Workflow Visualization
Caption: Step-by-step workflow for validating the cytotoxicity of the target compound.
References
-
Design, Synthesis, and Characterization of Novel Thiazolidine-2,4-Dione-Acridine Hybrids as Antitumor Agents. Source: PubMed Central (PMC) [Link] (Validates the use of 2-bromo-N-phenylacetamide derivatives as cytotoxic intermediates and establishes IC50 thresholds for efficacy).
-
Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. Source: Journal of Medicinal Chemistry [Link] (Details the synthesis and biological evaluation of 2-bromo-N-phenylacetamide derivatives, providing comparative data for haloacetamide reactivity).
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Source: ResearchGate [Link] (Discusses the "alpha-bromoacetamide" electrophile as a reactive warhead and its implications for permeability and cellular stability).
-
Hit Identification of New Potent PqsR Antagonists as Inhibitors of Quorum Sensing in Pseudomonas aeruginosa. Source: Frontiers in Microbiology [Link] (Provides protocols for alkylation of thiols using bromoacetamide derivatives, essential for the "Cysteine Reactivity Validation" protocol).
Technical Guide: Spectroscopic Profiling of Substituted N-Phenylacetamides
Executive Summary
Objective: To provide a comparative spectroscopic analysis of N-phenylacetamide (acetanilide) derivatives, specifically isolating the impact of para-substitution on Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral signatures.
Scope: This guide contrasts the unsubstituted parent compound (Acetanilide) against derivatives with strong Electron Withdrawing Groups (EWG: 4-Nitroacetanilide) and Electron Donating Groups (EDG: 4-Methoxyacetanilide).
Key Application: These spectral shifts are not merely identifying markers; they serve as a direct readout of the electronic environment of the amide pharmacophore, a critical factor in drug-receptor binding affinity and metabolic stability (e.g., hydrolysis rates).
Part 1: Chemical Context & Selection Logic[1]
To validate the electronic influence on the amide bond, we utilize a "Push-Pull" selection strategy. The amide bond has a significant resonance structure (
-
Baseline: Acetanilide (
) -
The "Push" (EDG): 4-Methoxyacetanilide (
). The methoxy group donates electron density, enhancing the basicity of the nitrogen and increasing the single-bond character of the carbonyl. -
The "Pull" (EWG): 4-Nitroacetanilide (
). The nitro group strongly withdraws electron density, competing with the carbonyl for the nitrogen's lone pair, thereby increasing the double-bond character of the carbonyl.
Diagram: Electronic Effects Pathway
Figure 1: Logical flow illustrating how substituent electronic effects translate into observable spectral changes.[1]
Part 2: Spectroscopic Analysis
Infrared Spectroscopy (IR)
The diagnostic region for these compounds is the Carbonyl (C=O) stretch (Amide I band) and the N-H stretch.[2]
-
Mechanism: The position of the C=O stretch depends on the bond order.
-
EDG Effect: Increases electron density into the amide system
Increases resonance contribution ( character) Lowers bond order Lower Wavenumber . -
EWG Effect: Withdraws density
Decreases resonance contribution Retains double bond character Higher Wavenumber .
-
Nuclear Magnetic Resonance (NMR)
The Amide Proton (
-
Mechanism:
-
EDG Effect: Shielding increases due to high electron density
Upfield Shift (Lower ppm) . -
EWG Effect: Deshielding increases as density is pulled away
Downfield Shift (Higher ppm) .
-
Part 3: Data Summary & Comparison
Table 1: Comparative Spectral Data (Representative Values) Note: NMR values are solvent-dependent. Data below assumes DMSO-d6, which typically shifts NH protons downfield due to hydrogen bonding compared to CDCl3.
| Compound | Substituent Effect | IR: | IR: | |
| 4-Methoxyacetanilide | EDG (Donating) | ~1650 - 1655 | ~3290 | ~9.80 |
| Acetanilide | Neutral | ~1665 - 1670 | ~3295 | ~9.90 |
| 4-Nitroacetanilide | EWG (Withdrawing) | ~1690 - 1700 | ~3350 | ~10.55 |
-
Trend Validation: The C=O frequency increases as the substituent becomes more electron-withdrawing (Methoxy < H < Nitro). The NH proton becomes more acidic (deshielded) as the substituent becomes more withdrawing.
Part 4: Experimental Protocols
Synthesis Workflow (General Acetylation)
This protocol uses a green chemistry approach (Zinc/Acetic Acid) or standard acetylation to ensure high purity for spectral analysis.
Reagents:
-
Substituted Aniline (10 mmol)
-
Acetic Anhydride (12 mmol) or Glacial Acetic Acid
-
Solvent: Water (with HCl if needed for solubility) or Dichloromethane.
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of the specific aniline in 20 mL of water containing 1 mL concentrated HCl (to form the soluble anilinium salt).
-
Acetylation: Add 15 mmol of sodium acetate (to buffer and liberate the free amine) followed immediately by 12 mmol of acetic anhydride.
-
Precipitation: Stir vigorously for 10 minutes in an ice bath. The N-phenylacetamide derivative will precipitate as a solid.
-
Purification: Vacuum filter the crude solid. Recrystallize from water or water/ethanol mixture to remove unreacted amine.
-
Drying: Dry in a desiccator over P
O or in an oven at 60°C for 2 hours.
Diagram: Synthesis & Workup Flow
Figure 2: Standardized workflow for the synthesis and purification of acetanilide derivatives.
Spectroscopic Measurement Parameters
To ensure reproducibility, the following parameters must be maintained:
A. NMR Acquisition:
-
Solvent: DMSO-d6 (Preferred for solubility and distinct NH peaks).
-
Concentration: 10-15 mg sample in 0.6 mL solvent.
-
Reference: TMS (0.00 ppm) or residual solvent peak (DMSO quintet at 2.50 ppm).
-
Scans: Minimum 16 scans for
H to resolve hyperfine splitting if present.
B. IR Acquisition:
-
Method: ATR (Attenuated Total Reflectance) is preferred over KBr pellets to avoid moisture interference in the N-H region.
-
Resolution: 4 cm
. -
Scans: 16 background / 16 sample.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.[3] (Standard text for correlation tables).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide
Comprehensive Safety and Handling Guide: 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide. As a halogenated aromatic acetamide, this compound requires stringent safety protocols to mitigate potential health risks. This document is intended for researchers, scientists, and drug development professionals and is structured to provide immediate, actionable guidance.
Hazard Assessment and Risk Mitigation
Due to its chemical structure, 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide is anticipated to exhibit hazardous properties. Structurally related compounds are known to cause severe skin, eye, and respiratory tract irritation or burns.[1] Ingestion and inhalation may be harmful. Therefore, a comprehensive risk mitigation strategy is paramount.
Key Potential Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Expected to be a skin irritant and may cause burns upon prolonged contact.[1]
-
Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1]
-
Hazardous Decomposition: Thermal decomposition may produce toxic fumes, including nitrogen oxides, carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen chloride gas.[1][2]
The following workflow outlines the essential steps for a risk-based approach to handling this compound.
Caption: Risk mitigation workflow for handling 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to provide comprehensive protection. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.[3][4]
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[5] | Full-face shield in addition to safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.[5][6] | Double gloving with two different types of compatible gloves. |
| Body Protection | A lab coat or apron.[6] | Fire/flame resistant and impervious clothing.[5] |
| Respiratory Protection | Work in a well-ventilated area or a chemical fume hood. | A NIOSH-approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced. |
Operational and Disposal Plans
Handling Procedures:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Avoid Dust Formation: Take care to minimize the generation of dust and aerosols during handling.[5]
-
Tools: Use non-sparking tools to prevent ignition sources.[5]
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Contaminated clothing should be removed immediately and washed before reuse.[7]
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]
-
Absorb: Collect the spilled material with an inert absorbent (e.g., sand, earth) and place it in a suitable, closed container for disposal.[7]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan: All waste containing 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide must be treated as hazardous waste.
-
Containers: Keep the chemical waste in suitable and closed containers for disposal.[5]
-
Regulations: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[7][8] Do not discharge into sewer systems.[5]
-
Packaging: Empty containers may retain product residue and should be handled as hazardous waste.[8] Packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to make it unusable and disposed of in a sanitary landfill.[5]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Decision tree for the disposal of waste contaminated with 2-Bromo-n-(2,4,5-trichlorophenyl)acetamide.
Emergency Procedures
In case of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[1][5] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5] |
References
-
SAFETY DATA SHEET - Alfa Aesar. (2021). N1-(4-Bromo-2-chlorophenyl)acetamide. Retrieved from [Link]
-
Personal Protective Equipment | US EPA. (2022). Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM. (n.d.). Retrieved from [Link]
-
2-Bromoacetamide | C2H4BrNO | PubChem. (n.d.). Retrieved from [Link]
-
SAFETY DATA SHEET - Chem Service. (2015). Bromoacetone. Retrieved from [Link]
-
Material Safety Data Sheet - 2-Bromoacetamide, 98% - Cole-Parmer. (2008). Retrieved from [Link]
-
Protective Equipment - American Chemistry Council. (n.d.). Retrieved from [Link]
-
Lab Safety Equipment & PPE - ChemTalk. (n.d.). Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes - Storemasta Blog. (2022). Retrieved from [Link]
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. blog.storemasta.com.au [blog.storemasta.com.au]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. envirotech.com [envirotech.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
